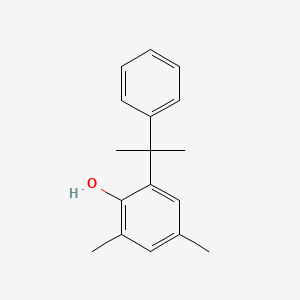
2,4-Dimethyl-6-(2-phenylpropan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-(2-phenylpropan-2-yl)phenol: is an organic compound that belongs to the class of alkylated phenols. It is characterized by the presence of two methyl groups and a 2-phenylpropan-2-yl group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-(2-phenylpropan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the compound is produced with high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, altering its chemical properties.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated phenols.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Dimethyl-6-(2-phenylpropan-2-yl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It may help in understanding the mechanisms of oxidative stress and its impact on cellular functions.
Medicine: The compound’s antioxidant properties also make it a candidate for pharmaceutical research, particularly in the development of drugs aimed at reducing oxidative damage in diseases such as cancer and neurodegenerative disorders.
Industry: Industrially, this compound is used as a stabilizer in polymers and plastics, preventing degradation caused by exposure to light and heat.
Mecanismo De Acción
The mechanism by which 2,4-Dimethyl-6-(2-phenylpropan-2-yl)phenol exerts its effects is primarily through its antioxidant activity. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may interact with various molecular targets, including enzymes and receptors involved in oxidative stress pathways.
Comparación Con Compuestos Similares
2,4-Dimethyl-6-tert-butylphenol: Similar in structure but with a tert-butyl group instead of the 2-phenylpropan-2-yl group.
4-Cumylphenol: Contains a cumyl group attached to the phenol ring.
2-tert-Butyl-4-(2-phenylpropan-2-yl)phenol: Similar structure with a tert-butyl group.
Uniqueness: 2,4-Dimethyl-6-(2-phenylpropan-2-yl)phenol is unique due to the presence of the 2-phenylpropan-2-yl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and applications, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
88882-03-5 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C17H20O/c1-12-10-13(2)16(18)15(11-12)17(3,4)14-8-6-5-7-9-14/h5-11,18H,1-4H3 |
Clave InChI |
MQNPKVUOQGCHOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one](/img/structure/B14143480.png)

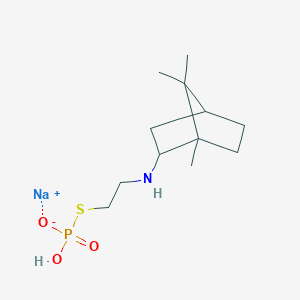
![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)
![3-bromo-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14143499.png)
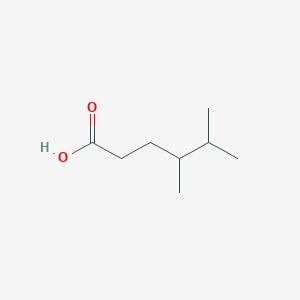
![6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14143514.png)

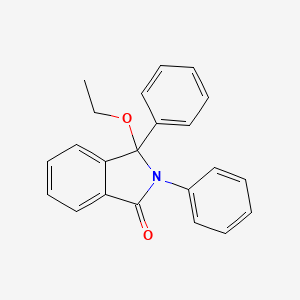
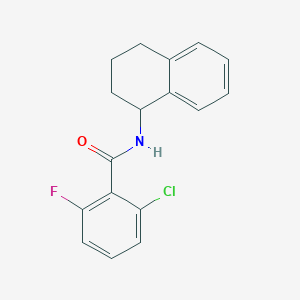
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one](/img/structure/B14143523.png)
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143526.png)
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143538.png)
![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)
